molecular formula C13H14O3 B155515 6-Acetyl-2,2-dimethylchroman-4-one CAS No. 68799-41-7

6-Acetyl-2,2-dimethylchroman-4-one

Cat. No. B155515
CAS RN: 68799-41-7
M. Wt: 218.25 g/mol
InChI Key: CKWLEUNYCBGFGC-UHFFFAOYSA-N
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Description

6-Acetyl-2,2-dimethylchroman-4-one is a compound that has been isolated from Artemisia princeps, a dietary plant. It has shown potential as a therapeutic agent against obesity and obesity-related complications. The compound has been studied for its antiobesity effects in human bone marrow-derived mesenchymal stromal cells (hBM-MSCs), where it was found to suppress adipogenic differentiation, which is the process by which cells become fat cells. The suppression of adipocyte formation by this compound is thought to be mediated through the activation of adenosine monophosphate-activated protein kinase (AMPK) and the inhibition of adipogenesis-induced p38 and JNK MAPK activation, as well as the upregulation of the β-catenin-dependent Wnt10b pathway .

Synthesis Analysis

The synthesis of 6-acetyl-2,2-dimethylchroman-4-one has been achieved through various methods. One approach involves the asymmetric synthesis of four stereoisomers of a related compound, 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, which is a natural product isolated from Ageratina grandifolia. This synthesis utilized techniques such as Sharpless asymmetric dihydroxylation and Mitsunobu or Steglich reactions to control the stereochemistry of the isomers. The absolute stereochemistry of the natural product was determined through optical rotations and Mosher ester analysis, and the synthesis of all four stereoisomers could aid in exploring their biomedical applications .

Molecular Structure Analysis

The molecular structure of 6-acetyl-2,2-dimethyl-chromane has been characterized using various spectroscopic techniques, including IR, Raman, UV-Visible, and (1)H NMR spectroscopies. Its solid-state structure was determined by X-ray diffraction methods, revealing that it crystallizes in the triclinic P-1 space group. The molecule exhibits a substantial planar fragment due to extended π-bonding delocalization. Vibrational modes were calculated at the B3LYP/6-31G(d,p) level, and the DFT calculated (1)H NMR spectrum was in good agreement with experimental data. The electronic spectrum was calculated using the TD-DFT method in the gas phase, which correlated well with the experimental data, indicating that the absorption bands mainly originate from π→π* transitions .

Chemical Reactions Analysis

While specific chemical reactions involving 6-acetyl-2,2-dimethylchroman-4-one are not detailed in the provided papers, the compound's ability to affect cellular pathways suggests that it may interact with various biological molecules. Its role in suppressing adipogenic differentiation indicates that it may be involved in complex biochemical reactions within the cell, particularly those related to energy metabolism and gene regulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-acetyl-2,2-dimethyl-chromane have been studied, revealing that the substance has a melting point of 93°C and decomposes at temperatures higher than 196°C. The analysis of its conformational and vibrational properties through spectroscopic methods has provided insights into its stability and reactivity. The planarity of a significant portion of the molecule due to π-bonding delocalization could influence its interactions with other molecules and its overall chemical behavior .

Scientific Research Applications

1. Medicinal Chemistry

  • Summary of the application : Chromanone or Chroman-4-one, which includes 6-Acetyl-2,2-dimethylchroman-4-one, is a significant heterobicyclic compound. It acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .
  • Results or outcomes : The compound exhibits significant variations in biological activities. But, due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

2. NMR Spectroscopy

  • Summary of the application : 6-Acetyl-2,2-dimethylchroman-4-one is used in the study of substituent effects on NMR spectroscopy .
  • Methods of application : The study involves the attribution of 1H and 13C NMR signals of a library of 5-, 6- and 7-substituted 2,2-dimethylchroman-4-one derivatives. Substituent effects were interpreted in terms of the Hammett equation .
  • Results or outcomes : The study showed a good correlation for carbons para- to the substituent group, not for the meta- ones. Density Functional Theory (DFT)-predicted 1H and 13C chemical shifts correspond closely with experimentally observed values .

3. Anti-obesity Properties

  • Summary of the application : 6-Acetyl-2,2-dimethylchroman-4-one has been identified as a bioactive constituent of A. princeps that exerts anti-obesity properties via suppressing adipocyte formation .
  • Methods of application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or outcomes : The compound was found to have anti-obesity properties by inhibiting adipogenesis in hBM-MSCs .

4. Cosmetic Applications

  • Summary of the application : Chromanone derivatives, including 6-Acetyl-2,2-dimethylchroman-4-one, are used as active compounds in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hair .
  • Results or outcomes : The compound is used for the treatment of skin as well as hair-related defects like inflammation, allergies, or wound healing process .

5. Anticancer Properties

  • Summary of the application : 6-Acetyl-2,2-dimethylchroman-4-one is a natural compound with low anti-cancer activity .
  • Methods of application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or outcomes : The compound has been identified to have low anti-cancer activity .

6. Synthesis of Benzofurans

  • Summary of the application : 6-Acetyl-2,2-dimethylchroman-4-one is used in the synthesis of novel chroman-4-one fused benzofurans .
  • Methods of application : The synthesis involves the cyclization of the corresponding chalcones under microwave irradiation .
  • Results or outcomes : The synthesized benzofurans were evaluated for their in vitro antimicrobial and antioxidant activities .

7. Synthesis of Piperazine Derivatives

  • Summary of the application : 6-Acetyl-2,2-dimethylchroman-4-one is used in the synthesis of piperazine derivatives .
  • Methods of application : The synthesis involves reacting 6-acetyl-7- (4-bromobutoxy)-4-methylchromen-2-one with appropriate arylpiperazine in acetonitrile and in the presence of potassium iodide and potassium carbonate .
  • Results or outcomes : The specific results or outcomes are not detailed in the source .

8. Development of Bioactive Compounds

  • Summary of the application : The chroman-4-one ring system, which includes 6-Acetyl-2,2-dimethylchroman-4-one, is used as scaffolds for the development of bioactive compounds .
  • Methods of application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or outcomes : The substitution pattern of the chroman-4-one determines its different biological effects. Known effects of these types of compounds are antioxidant, antiviral, antibacterial activities or kinase inhibition .

properties

IUPAC Name

6-acetyl-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8(14)9-4-5-12-10(6-9)11(15)7-13(2,3)16-12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWLEUNYCBGFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439263
Record name 6-acetyl-2,2-dimethylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2,2-dimethylchroman-4-one

CAS RN

68799-41-7
Record name 6-acetyl-2,2-dimethylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
F Karadeniz, JH Oh, JI Lee, H Kim, Y Seo… - Journal of medicinal …, 2020 - liebertpub.com
Obesity is a world-wide health concern with increasing mortality and morbidity rates. Development of novel therapeutic agents for obesity from phytochemicals may lead to the effective …
Number of citations: 6 www.liebertpub.com
DD Rocha, INF Dantas… - Chemistry & …, 2007 - Wiley Online Library
A detailed study on the cytotoxic effects of five known constituents isolated from the flowers and roots of Eupatorium betonicaeforme is reported, including 2,2‐dimethyl‐6‐vinylchroman‐…
Number of citations: 13 onlinelibrary.wiley.com
WY Lin, CM Teng, IL Tsai, IS Chen - Phytochemistry, 2000 - Elsevier
A p-hydroxyacetophenone-like derivative, (+)-gynunone, and a chromane, together with six known compounds were isolated from the CHCl 3 fraction of the roots of Gynura elliptica. …
Number of citations: 47 www.sciencedirect.com
MRJR Albuquerque, AML Pires… - Journal of the Brazilian …, 2006 - SciELO Brasil
A new acylated kaurene diterpene, characterized as 15alpha-decanoyloxy-kaur-16-en-19-oic acid, along with nine known compounds: pentacosanoic acid, 24alpha-ethyl-5alpha-…
Number of citations: 10 www.scielo.br
FAS Politi, AA de Souza Júnior, R Regina - 2015 - anais.infobibos.com.br
Tagetes patula L.(Asteraceae) is an annual plant native to North America and widely disseminated throughout the world. Due to the rich composition of secondary metabolites in its …
Number of citations: 4 anais.infobibos.com.br
ST Lee, TZ Davis, DR Gardner… - Journal of agricultural …, 2010 - ACS Publications
Ingestion of white snakeroot ( Ageratina altissima ) can cause trembles in livestock and milk sickness in humans. The toxicity has been associated with tremetol, a relatively crude, …
Number of citations: 32 pubs.acs.org
J Rang, FF Ji, B Yang, CF Xie, J Xu… - Journal of …, 2016 - cabdirect.org
Objective: To study the chemical constituents of the flower buds of Tussilago farfara. Methods: The chemical constituents were isolated and purified through silica gel and HPLC …
Number of citations: 0 www.cabdirect.org
F Karadeniz, JH Oh, HJ Jo, J Yang, H Lee… - International Journal of …, 2022 - mdpi.com
Increased bone marrow adiposity is widely observed in patients with obesity and osteoporosis and reported to have deleterious effects on bone formation. Dracunculin (DCC) is a …
Number of citations: 3 www.mdpi.com
AS Grewal - researchgate.net
Glucokinase (GK) occurs in pancreatic β-cells and liver cells. GK plays a crucial role in whole-body glucose homeostasis. GK is often referred to as a glucose sensor in the β-cells. Small …
Number of citations: 0 www.researchgate.net
J Sun, JH Yu, JS Zhang, XQ Song, J Bao… - Chemistry & …, 2019 - Wiley Online Library
Fourteen chromane derivatives of seven pairs of enantiomers (1–14) have been obtained from the ethanolic extract of the flower buds of Tussilago farfara L. Their structures with …
Number of citations: 19 onlinelibrary.wiley.com

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